Complera
Description
Structure
2D Structure
Properties
CAS No. |
1436864-99-1 |
|---|---|
Molecular Formula |
C53H62FN14O17PS |
Molecular Weight |
1249.2 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C22H18N6.C19H30N5O10P.C8H10FN3O3S.C4H4O4/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h3-9,11-13H,1-2H3,(H2,25,26,27,28);7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b4-3+;;;2-1+/t;14-;5-,6+;/m.10./s1 |
InChI Key |
DQEFVRYFVZNIMK-FEDPJRJMSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Molecular Pharmacology of Constituent Antiretroviral Agents
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs)
Emtricitabine (B123318) and tenofovir (B777) disoproxil fumarate (B1241708) are prodrugs that belong to the class of NRTIs and NtRTIs, respectively. Their antiviral activity is mediated through their intracellular conversion to active phosphorylated metabolites, which then target the HIV-1 reverse transcriptase enzyme. This enzyme is crucial for the replication cycle of HIV, as it is responsible for transcribing the viral RNA genome into double-stranded DNA.
Molecular Mechanism of HIV-1 Reverse Transcriptase Inhibition by Nucleoside Analogs
NRTIs and NtRTIs exert their inhibitory effects on HIV-1 reverse transcriptase through a multi-step process involving cellular phosphorylation, competitive inhibition of natural substrates, and ultimately, DNA chain termination.
Emtricitabine, a synthetic nucleoside analog of cytidine, requires intracellular phosphorylation by cellular enzymes to be converted into its active antiviral form, emtricitabine 5'-triphosphate (FTC-TP). fda.govfda.gov This process involves the sequential addition of three phosphate (B84403) groups. Similarly, tenofovir disoproxil fumarate, a diester prodrug of tenofovir, undergoes initial diester hydrolysis to form tenofovir. fda.govdrugbank.comeuropa.eu Tenofovir, an acyclic nucleoside phosphonate (B1237965) (nucleotide) analog of adenosine (B11128) monophosphate, is then converted intracellularly through two phosphorylation steps catalyzed by cellular enzymes to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP). fda.govdrugbank.comeuropa.euontosight.ai These phosphorylation steps are essential for the drugs to attain the necessary triphosphate or diphosphate structure to mimic natural deoxynucleotide triphosphates (dNTPs) and interact with reverse transcriptase.
The intracellular half-life of the active metabolites contributes to the dosing frequency. Tenofovir diphosphate has a prolonged intracellular half-life in cells, including lymphocytes and macrophages, supporting once-daily dosing regimens. europa.euontosight.ai
Emtricitabine 5'-triphosphate and tenofovir diphosphate act as competitive inhibitors of HIV-1 reverse transcriptase. fda.govfda.govmims.com FTC-TP competes with the natural substrate deoxycytidine 5'-triphosphate (dCTP) for incorporation into the nascent viral DNA chain. fda.govfda.gov Similarly, TFV-DP competes with the natural substrate deoxyadenosine (B7792050) 5'-triphosphate (dATP). fda.govdrugbank.compatsnap.com By mimicking the natural dNTPs, the active metabolites of emtricitabine and tenofovir bind to the active site of HIV-1 reverse transcriptase, thereby reducing the availability of the natural substrates for the enzyme.
The incorporation of emtricitabine 5'-triphosphate or tenofovir diphosphate into the growing viral DNA strand by HIV-1 reverse transcriptase leads to premature DNA chain termination. fda.govfda.govdrugbank.commims.compatsnap.com This occurs because both emtricitabine and tenofovir lack a 3'-hydroxyl group on their deoxyribose or acyclic sugar mimetic. patsnap.compatsnap.compatsnap.com The 3'-hydroxyl group is essential for the formation of the phosphodiester bond necessary for the addition of subsequent nucleotides to the DNA chain. Once the analog is incorporated, the absence of this group prevents further elongation, effectively halting viral DNA synthesis and preventing the virus from replicating. patsnap.compatsnap.compatsnap.com
Research findings have explored the dynamics of chain termination. After the incorporation of tenofovir at the primer terminus, the tenofovir-terminated primer can exist in a non-translocated intermediate state where tenofovir is positioned at the nucleotide binding site (N site). researchgate.net This complex can either undergo phosphorolytic removal of the incorporated analog or translocate to the primer site (P site), vacating the N site. researchgate.net The lack of "handles" on the tenofovir structure that could protrude through the substrate envelope may contribute to its efficacy and influence resistance mechanisms compared to some other NRTIs. researchgate.net
A key aspect of the selective antiviral activity of emtricitabine and tenofovir is their preferential inhibition of HIV-1 reverse transcriptase compared to host cellular DNA polymerases. Emtricitabine 5'-triphosphate is a weak inhibitor of mammalian DNA polymerases α, β, ε, and mitochondrial DNA polymerase γ. fda.govfda.govtga.gov.au Similarly, tenofovir diphosphate is a weak inhibitor of mammalian DNA polymerases α, β, and mitochondrial DNA polymerase γ. fda.goveuropa.eumims.comwikipedia.org
Studies have shown that tenofovir diphosphate exhibits significantly higher kinetic inhibition constants (Ki) against human DNA polymerases α, β, and γ compared to its Ki against HIV-1 reverse transcriptase. europa.eu This suggests a lower affinity for the host enzymes, contributing to a reduced potential for host cell toxicity. While tenofovir can still affect mitochondrial DNA polymerase, potentially leading to some side effects, its selectivity for viral reverse transcriptase is a crucial factor in its therapeutic window. patsnap.com The molecular basis for this discrimination lies in the structural differences between the active sites of HIV-1 reverse transcriptase and human DNA polymerases, which favor the binding and incorporation of the nucleotide analogs by the viral enzyme.
DNA Chain Termination Mechanisms at the Polymerase Active Site
Specific Molecular Interactions with HIV-1 Reverse Transcriptase
The active metabolites, emtricitabine 5'-triphosphate and tenofovir diphosphate, interact specifically with amino acid residues within the active site of HIV-1 reverse transcriptase. These interactions are critical for their binding, competitive inhibition, and subsequent incorporation into the viral DNA.
Structural studies, including crystal structures of HIV-1 RT in complex with DNA and tenofovir diphosphate, have provided insights into these interactions. researchgate.netmdpi.com Key residues involved in binding the phosphonate and phosphate moieties of incoming nucleotides and nucleotide analogs like tenofovir diphosphate have been identified. mdpi.com For tenofovir, residues such as K65 and R72 play a role in binding the phosphate groups. mdpi.com Q151 and Y115 have been shown to interact with the acyclic component of tenofovir. mdpi.com
Active Site Binding and Conformational Dynamics
The active metabolites of emtricitabine and tenofovir compete for binding at the polymerase active site of HIV-1 RT mdpi.comekb.eg. This active site, located within the p66 subunit of the RT heterodimer, is responsible for catalyzing the phosphodiester bond formation during DNA synthesis ekb.eg. The catalytic process requires the coordination of two divalent metal ions, typically magnesium ions, by three conserved aspartate residues (D110, D185, and D186) within the polymerase active site ekb.egmdpi.com.
Binding of incoming dNTPs to the active site is accompanied by significant conformational changes, particularly in the p66 fingers subdomain nih.gov. These dynamics are crucial for positioning the nucleotide substrate and the growing primer strand for efficient DNA polymerization mdpi.com. NRTIs and NtRTIs interfere with these processes by competing for the dNTP binding site and causing chain termination upon incorporation.
Role of Key Residues in NRTI/NtRTI Incorporation
Specific amino acid residues within the HIV-1 RT enzyme play critical roles in the binding and incorporation of both natural dNTPs and NRTI/NtRTI analogs. Mutations in these residues can significantly impact the efficiency of drug incorporation and lead to drug resistance ekb.egnih.gov.
A well-characterized example is the M184V or M184I mutation, located in the polymerase active site (specifically in the YMDD loop) nih.govnih.gov. This mutation confers high-level resistance to emtricitabine (and lamivudine) primarily by creating steric hindrance that disfavors the binding and incorporation of the drug's active triphosphate form termedia.plwikipedia.orgnih.gov.
Another important residue is K65, located in the fingers subdomain, which interacts with the γ-phosphate of incoming nucleotides nih.gov. The K65R mutation can affect the binding of tenofovir diphosphate relative to the natural substrate dATP, contributing to reduced susceptibility to tenofovir nih.govasm.org. Changes in interactions with residues in the p66 fingers or palm subdomains can selectively reduce the incorporation rate of nucleotide analogs nih.gov.
Here is a table summarizing some key residues involved in NRTI/NtRTI interactions and resistance:
| Residue | Location (p66 subunit) | Role in NRTI/NtRTI Interaction/Resistance | Associated Drug(s) |
| D110 | Palm (Catalytic Triad) | Part of the catalytic triad (B1167595) coordinating metal ions ekb.egmdpi.com. | NRTIs/NtRTIs (general) |
| D185 | Palm (Catalytic Triad) | Part of the catalytic triad coordinating metal ions ekb.egmdpi.com. | NRTIs/NtRTIs (general) |
| D186 | Palm (Catalytic Triad) | Part of the catalytic triad coordinating metal ions ekb.egmdpi.com. | NRTIs/NtRTIs (general) |
| M184 | Palm (YMDD loop) | Mutation (V/I) confers resistance via steric hindrance termedia.plwikipedia.orgnih.gov. | Emtricitabine, Lamivudine (B182088) |
| K65 | Fingers | Interacts with nucleotide phosphates; K65R affects tenofovir binding nih.govasm.org. | Tenofovir |
| Y183 | Palm (YMDD loop) | Repositioning can affect catalytic efficiency nih.gov. | NRTIs/NtRTIs (general) |
Cellular and Subcellular Pharmacokinetics of Antiretroviral Components
Prodrug Activation and Intracellular Metabolism
Complera contains two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs), emtricitabine (B123318) and tenofovir (B777) disoproxil fumarate (B1241708), and one non-nucleoside reverse transcriptase inhibitor (NNRTI), rilpivirine (B1684574) iapac.org. Unlike rilpivirine, emtricitabine and tenofovir disoproxil fumarate are prodrugs that require intracellular metabolic activation to their pharmacologically active forms asm.org.
Enzymatic Hydrolysis Mechanisms of Prodrug Esters (e.g., Disoproxil Fumarate)
Tenofovir disoproxil fumarate (TDF) is a diester prodrug of tenofovir hivclinic.caoup.com. Following oral administration, TDF undergoes rapid enzymatic hydrolysis in the intestinal tract, liver, and blood to release tenofovir nih.govfda.gov. This conversion primarily involves esterases asm.orgfda.gov. Carboxylesterases, particularly carboxylesterase-1 (CES1), are implicated in the hydrolysis of TDF nih.govresearchgate.net. Phosphodiesterases and lipases may also play a role in this pathway nih.gov. Studies suggest that the uptake of TDF into cells followed by hydrolysis by intracellular carboxylesterases contributes to its intracellular accumulation researchgate.netnih.gov. The hydrolysis of TDF to the monoester form appears to be slowed under fed conditions, potentially due to competition for esterases nih.gov.
Intracellular Phosphorylation Cascades to Active Triphosphate/Diphosphate (B83284) Forms
Once tenofovir is formed from TDF hydrolysis, it requires intracellular phosphorylation to become the active antiviral metabolite, tenofovir diphosphate (TFV-DP) hivclinic.caoup.cominfezmed.it. Tenofovir is a nucleotide analogue that is already a monophosphate, so it undergoes two subsequent phosphorylation steps intracellularly to form the diphosphate fda.gov. These phosphorylation steps are mediated by cellular kinases oup.comasm.org. TFV-DP is the form that competes with the natural substrate deoxyadenosine (B7792050) 5'-triphosphate (dATP) for incorporation into viral DNA by HIV reverse transcriptase, leading to DNA chain termination hivclinic.caoup.comnih.gov.
Emtricitabine (FTC), a nucleoside analogue, also requires intracellular phosphorylation to its active triphosphate form, emtricitabine triphosphate (FTC-TP) asm.org. This process involves three endogenous enzymatic steps asm.org. FTC-TP then inhibits HIV reverse transcriptase by competing with the natural substrate deoxycytidine 5'-triphosphate (dCTP) and causing chain termination upon incorporation into viral DNA.
Intracellular concentrations of these active metabolites are crucial for antiviral efficacy. TFV-DP has a long intracellular half-life, reported as 95 hours in hepatic cells nih.govasm.org. In peripheral blood mononuclear cells (PBMCs), the steady state mean intracellular half-life of FTC-TP was reported as 39 hours gilead.com.
Data on Intracellular Metabolite Levels: Studies in HepG2 cells and primary human hepatocytes showed efficient phosphorylation of tenofovir to TFV-DP, reaching levels of 6.0 μM and 4.7 μM, respectively asm.org. In CEM (lymphoid) cells, TFV-DP levels reached 5.2 μM asm.org.
| Cell Type | Intracellular TFV-DP Concentration (μM) | Source |
|---|---|---|
| HepG2 cells | 6.0 | asm.org |
| Primary Human Hepatocytes | 4.7 | asm.org |
| CEM (Lymphoid) cells | 5.2 | asm.org |
Role of Specific Cellular Hydrolases (e.g., Carboxylesterases, Cathepsins)
Specific cellular hydrolases play a key role in the activation of tenofovir disoproxil fumarate. Carboxylesterases (CES), particularly CES1, are the primary enzymes responsible for the hydrolysis of TDF to tenofovir nih.govresearchgate.net. Studies have shown that inhibition of carboxylesterases can reduce TDF uptake, suggesting the involvement of intracellular carboxylesterases in its metabolism researchgate.netnih.gov. While carboxylesterases are crucial for TDF activation, cathepsin A is identified as the major hydrolase responsible for the intracellular hydrolysis of tenofovir alafenamide (TAF), another prodrug of tenofovir, in PBMCs and macrophages nih.govgilead.comresearchgate.netpmda.go.jp. However, for TDF, the focus is on carboxylesterases.
Cellular Uptake and Distribution Mechanisms
The cellular uptake and distribution of this compound's components influence their concentration at the site of viral replication.
Membrane Transporter Involvement in Cellular Influx and Efflux (e.g., P-glycoprotein, MRP, BCRP, SLC transporters)
The cellular transport of emtricitabine and tenofovir involves various membrane transporters. Tenofovir is reported to be taken up by organic anion transporters 1 (OAT1) and OAT3 oup.comasm.orgwikipedia.orgresearchgate.net. These transporters are particularly important for tenofovir uptake into renal proximal tubular cells and have been implicated in tenofovir-associated nephrotoxicity oup.comresearchgate.net. Tenofovir is also secreted into the tubular lumen by efflux transporters, including ABCC4 (MRP4), ABCC10 (MRP7), and ABCC11 (MRP8) researchgate.netnih.gov.
Emtricitabine uptake involves several transporters, including equilibrative nucleoside transporters (ENTs), concentrative nucleoside transporters (CNTs), organic cation transporters (OCTs), and organic cation/carnitine transporter 1 (OCTN1) nih.govasm.org. Specifically, ENT1, CNT1, and OCTN1 are suggested to contribute to emtricitabine uptake nih.govasm.org. Efflux transporters such as BCRP and MRP1/2/3 may also be involved in emtricitabine transport nih.govasm.org. Emtricitabine is also a substrate of MATE1 asm.org.
Rilpivirine inhibits P-glycoprotein (P-gp) and BCRP transporters in vitro europa.eueuropa.eunih.gov. While rilpivirine inhibits P-gp in vitro, clinical studies with tenofovir alafenamide, a more sensitive substrate, did not show an effect, suggesting rilpivirine is not a significant P-gp inhibitor in vivo europa.eu. Rilpivirine is also an in vitro inhibitor of the transporter MATE-2K europa.eueuropa.eu.
Tenofovir disoproxil fumarate (TDF) itself, being a lipophilic ester, is presumed to diffuse passively across cellular membranes researchgate.netnih.govasm.org. However, its subsequent intracellular metabolism influences the presence of tenofovir and TFV-DP within the cell.
Summary of Transporters:
| Component | Influx Transporters | Efflux Transporters |
|---|---|---|
| Tenofovir (after TDF hydrolysis) | OAT1, OAT3, possibly ENTs | ABCC4 (MRP4), ABCC10 (MRP7), ABCC11 (MRP8) |
| Emtricitabine | ENTs (ENT1), CNTs (CNT1), OCTs, OCTN1 | BCRP, MRP1/2/3, MATE1 |
| Rilpivirine | Not explicitly defined as substrate of specific uptake transporters in search results | Inhibits P-gp and BCRP in vitro; in vitro inhibitor of MATE-2K |
| Tenofovir Disoproxil Fumarate (TDF) | Presumed passive diffusion | Not explicitly defined as substrate of specific efflux transporters in search results |
Mechanisms of Drug Accumulation in Target Cells (e.g., Lymphocytes, Macrophages)
HIV primarily infects CD4+ T cells and macrophages, which serve as key viral reservoirs nih.govnih.gov. Achieving sufficient intracellular concentrations of antiretroviral drugs in these cells is essential for viral suppression nih.govnih.gov.
Tenofovir disoproxil fumarate (TDF) leads to higher intracellular drug levels compared to tenofovir itself, likely due to its lipophilicity allowing for greater cellular accumulation via passive diffusion researchgate.netnih.govnih.gov. Once inside, TDF is converted to tenofovir and then phosphorylated to the active TFV-DP, which accumulates intracellularly due to its charge and the activity of cellular kinases hivclinic.caoup.cominfezmed.it. While TFV-DP levels in lymphocytes and macrophages can be similar when cells are treated directly with tenofovir, TDF treatment can result in lower TFV-DP concentrations in macrophages compared to lymphocytes nih.govresearchgate.net. Specifically, in resting macrophages, TFV-DP concentrations were reported to be significantly lower than in resting and activated lymphocytes nih.gov.
Emtricitabine triphosphate (FTC-TP) also accumulates in lymphocytes and macrophages after intracellular phosphorylation of emtricitabine asm.org. However, studies have shown that intracellular concentrations of FTC-TP can be significantly lower in activated macrophages compared to activated lymphocytes nih.govresearchgate.net.
Rilpivirine has been detected in CD4+ T cells and macrophages nih.govresearchgate.net. Studies using rilpivirine nanocrystals demonstrated cytoplasmic accumulation in macrophages, and macrophages readily engulfed these nanocrystals, potentially outcompeting T cells nih.gov. Data on the intracellular accumulation of NNRTIs like rilpivirine within macrophages relative to lymphocytes are limited, but some data suggest a potentially diminished intracellular bioavailability profile in macrophages nih.gov.
The differential accumulation and metabolism of these drugs in macrophages compared to lymphocytes may have implications for the eradication of HIV, as macrophages represent a long-lived reservoir for the virus nih.gov.
Intracellular Retention and Half-Life of Active Metabolites
The therapeutic efficacy of the nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs) contained in this compound, emtricitabine and tenofovir disoproxil fumarate, is dependent on their intracellular conversion to active phosphorylated metabolites and subsequent retention within target cells, such as peripheral blood mononuclear cells (PBMCs). Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), acts without intracellular phosphorylation.
Emtricitabine (FTC) is phosphorylated by cellular enzymes to its active metabolite, emtricitabine triphosphate (FTC-TP). The intracellular half-life of FTC-TP in PBMCs has been estimated to be approximately 39 hours. tga.gov.auoup.comnih.gov Another study reported an intracellular half-life of >20 hours. oup.com The effective half-life of FTC-TP in PBMCs was reported as 19 hours, with steady-state concentrations typically reached in approximately 2.6 days. nih.govnih.gov
Tenofovir disoproxil fumarate (TDF), a prodrug, is converted to tenofovir, which is then phosphorylated intracellularly to the active metabolite, tenofovir diphosphate (TFV-DP). TFV-DP exhibits a prolonged intracellular half-life in PBMCs. Reported intracellular half-lives of TFV-DP vary depending on the cellular activation state and study methodology. In activated PBMCs, the half-life is approximately 10 hours, while in resting PBMCs, it is around 50 hours. europa.eutdm-monografie.org Other studies have reported longer intracellular half-lives, including >=60 hours oup.com, a median of 150 hours nih.gov, and an estimated typical intracellular half-life of 87 hours. asm.org The effective half-life of TFV-DP in PBMCs was reported as 5.6 days (135 hours), suggesting that steady-state intracellular concentrations are reached over a longer period, approximately 18 days. nih.gov Intracellular levels of TFV-DP exhibit less inter- and intrapatient variability compared to other nucleotide analogues like carbovir (B1146969) triphosphate or lamivudine (B182088) triphosphate. nih.gov
Rilpivirine is primarily metabolized and eliminated, with limited information available regarding significant intracellular accumulation of the parent compound itself. Its action is mediated by binding to HIV-1 reverse transcriptase.
Table 1: Intracellular Half-Life of Active Metabolites
| Compound (Active Metabolite) | Intracellular Half-Life (PBMCs) | Notes | Source |
| Emtricitabine (FTC-TP) | 39 hours | In clinical study | tga.gov.auoup.comnih.gov |
| Emtricitabine (FTC-TP) | >20 hours | Estimated | oup.com |
| Emtricitabine (FTC-TP) | 19 hours (effective) | Corresponds to ~2.6 days to steady state | nih.govnih.gov |
| Tenofovir (TFV-DP) | 10 hours | In activated PBMCs | europa.eutdm-monografie.org |
| Tenofovir (TFV-DP) | 50 hours | In resting PBMCs | europa.eutdm-monografie.org |
| Tenofovir (TFV-DP) | >=60 hours | Estimated | oup.com |
| Tenofovir (TFV-DP) | 150 hours (median) | After TDF discontinuation | nih.gov |
| Tenofovir (TFV-DP) | 87 hours (typical) | Population pharmacokinetic analysis | asm.org |
| Tenofovir (TFV-DP) | 135 hours (effective) | Corresponds to ~18 days to steady state | nih.gov |
Enzymatic Biotransformation and Elimination Pathways
The elimination of the components of this compound involves a combination of hepatic metabolism and renal excretion.
Hepatic Metabolism by Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9, CYP2B6)
Hepatic metabolism, particularly via the cytochrome P450 (CYP) enzyme system, plays a significant role in the biotransformation of rilpivirine, while emtricitabine and tenofovir exhibit minimal or no metabolism by these enzymes.
Rilpivirine is predominantly metabolized by the CYP3A4 and CYP3A5 enzymes. drugbank.comnih.govnih.govoup.com In vitro studies have shown that rilpivirine does not inhibit or induce CYP3A4 at clinically relevant concentrations. drugbank.comhiv-druginteractions.org However, at higher doses, it has the potential to behave as an enzyme inducer, though this is considered unlikely at the standard 25 mg/day dose to significantly alter the concentrations of other drugs metabolized by this pathway. nih.gov
In contrast, in vitro studies indicate that emtricitabine is not an inhibitor of human CYP450 enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. tga.gov.au Emtricitabine is not metabolized by liver enzymes, suggesting a limited impact of hepatic impairment on its pharmacokinetics. fda.gov The potential for CYP450-mediated drug interactions involving emtricitabine is considered low based on in vitro experiments and its known elimination pathways. tga.gov.au
Neither tenofovir disoproxil fumarate nor tenofovir are substrates for the CYP450 enzymes. europa.eudrugbank.comnih.govnih.gov Furthermore, tenofovir did not inhibit in vitro drug metabolism mediated by major human CYP450 isoforms, including CYP3A4, CYP2D6, CYP2C9, CYP2E1, and CYP1A1/2, even at concentrations substantially higher than those observed in vivo. europa.eu This indicates a low potential for tenofovir to be involved in clinically significant CYP450-mediated drug interactions. nih.govsajhivmed.org.zanih.gov
Glucuronidation Pathways (e.g., UGT1A1)
Glucuronidation is another metabolic pathway involved in the biotransformation of rilpivirine and, to a lesser extent, emtricitabine.
Rilpivirine undergoes glucuronidation. Specifically, the M2 metabolite of rilpivirine is glucuronidated by UGT1A1 to form M6, while rilpivirine itself is glucuronidated by UGT1A4 to form M5. An unknown UGT is responsible for the glucuronidation of the M4 metabolite, forming M7. drugbank.com Rilpivirine N-glucuronide has also been detected in various bodily fluids and tissues. nih.gov
For emtricitabine, biotransformation includes conjugation with glucuronic acid to form the 2'-O-glucuronide. This metabolite accounts for a portion of the dose recovered in urine. tga.gov.au However, emtricitabine did not inhibit uridine-5-diphosphoglucuronyl transferase (UGT), the enzyme responsible for glucuronidation. tga.gov.au
Tenofovir and tenofovir disoproxil fumarate are primarily eliminated unchanged by the kidneys, with no significant involvement of glucuronidation reported in the provided sources.
Other Metabolic Routes
Emtricitabine undergoes oxidation of its thiol moiety, leading to the formation of 3'-sulfoxide diastereomers. This metabolic route accounts for approximately 9% of the administered dose. tga.gov.au
Rilpivirine is also transformed into hydroxylated metabolites (M1, M2, M3, and M4) through oxidative metabolism primarily mediated by CYP3A4 and CYP3A5. drugbank.comnih.gov
Tenofovir disoproxil fumarate functions as a prodrug and is rapidly converted to the active substance tenofovir by plasma and tissue esterases following absorption. tdm-monografie.orgnih.gov Intracellularly, tenofovir is further metabolized through two phosphorylation reactions catalyzed by constitutively expressed cellular enzymes, resulting in the formation of the active metabolite, tenofovir diphosphate. europa.eutdm-monografie.orgdrugbank.comnih.govhiv.gov
Renal Clearance Mechanisms of Unchanged Compounds and Metabolites
Renal excretion is a major elimination pathway for emtricitabine and tenofovir, while rilpivirine is primarily cleared through metabolism.
Emtricitabine is principally eliminated by the kidney. tga.gov.aufda.govamazonaws.com Its renal excretion involves both glomerular filtration and active tubular secretion. tga.gov.aufda.gov The renal clearance of emtricitabine is reported to be greater than the estimated creatinine (B1669602) clearance, which supports the involvement of active tubular secretion in its elimination. tga.gov.aufda.gov Approximately 86% of an administered dose of emtricitabine is recovered in the urine, with about 13% of this dose being recovered as metabolites. tga.gov.auamazonaws.com Renal impairment leads to significantly increased exposure to emtricitabine due to reduced renal clearance. tga.gov.aufda.govamazonaws.comeuropa.eu Competition for elimination may occur with other compounds that are also renally eliminated. fda.govdrugbank.comnih.govaidsmap.com
Tenofovir is also primarily excreted by the kidney as the unchanged drug. europa.eudrugbank.comnih.govnih.govsajhivmed.org.zaeuropa.eu Its renal elimination occurs through a combination of glomerular filtration and an active tubular transport system. europa.eudrugbank.comnih.govsajhivmed.org.zaeuropa.eu Approximately 70-80% of an intravenous dose of tenofovir is excreted unchanged in the urine within 72 hours. europa.eudrugbank.com The estimated renal clearance of tenofovir is approximately 160 ml/h/kg (approximately 210 ml/min), exceeding the glomerular filtration rate and indicating active tubular secretion. europa.eu This tubular secretion involves organic anion transporters, prominently OAT1 and assisted by OAT3, mediating entry into the proximal tubule. sajhivmed.org.za Similar to emtricitabine, renal impairment substantially reduces tenofovir renal clearance, leading to increased drug exposure. sajhivmed.org.zaeuropa.eumedicinesauthority.gov.mtnih.gov Co-administration with other drugs eliminated by active tubular secretion may result in increased serum concentrations of either tenofovir or the co-administered drug due to competition for this pathway. fda.govdrugbank.comnih.govaidsmap.com
Rilpivirine is primarily eliminated through metabolic transformation, with only a very small percentage (0.03%) eliminated as unchanged drug in the urine. oup.com
Table 2: Primary Elimination Pathways
| Compound | Primary Elimination Pathway(s) | Notes | Source |
| Emtricitabine | Renal excretion (glomerular filtration + active tubular secretion) | ~86% recovered in urine (~13% as metabolites) | tga.gov.aufda.govamazonaws.com |
| Rilpivirine | Hepatic metabolism (primarily CYP3A4/5) | Only 0.03% eliminated unchanged in urine | drugbank.comnih.govnih.govoup.com |
| Tenofovir Disoproxil Fumarate (as Tenofovir) | Renal excretion (glomerular filtration + active tubular secretion) | 70-80% excreted unchanged in urine (after IV administration of tenofovir) | europa.eudrugbank.comnih.govsajhivmed.org.zaeuropa.eu |
Table 3: Involvement in CYP450 and UGT Metabolism
| Compound | CYP450 Metabolism (Substrate) | CYP450 Inhibition/Induction | Glucuronidation (Substrate) | UGT Inhibition | Source |
| Emtricitabine | No | No inhibition/low potential | Yes (2'-O-glucuronide) | No inhibition | tga.gov.aufda.govamazonaws.com |
| Rilpivirine | Yes (primarily CYP3A4/5) | No inhibition/induction at clinical doses | Yes (UGT1A1, UGT1A4, unknown UGT) | Not specified | drugbank.comnih.govnih.govoup.comhiv-druginteractions.org |
| Tenofovir Disoproxil Fumarate (as Tenofovir) | No | No inhibition/induction | No significant involvement reported | Not specified | europa.eudrugbank.comnih.govnih.govsajhivmed.org.za |
Molecular Mechanisms of Hiv 1 Drug Resistance
Mechanisms of Resistance to Nucleoside/Nucleotide Reverse Transcriptase Inhibitors
Two primary mechanisms underlie HIV-1 drug resistance to NRTIs and NtRTIs: discriminatory mutations that weaken the binding affinity of the inhibitors while retaining the efficiency of natural dNTPs, and nucleotide excision, which reverses the polymerization reaction to restore DNA synthesis. mdpi.com
Discrimination by Reverse Transcriptase Against Inhibitor Incorporation
One mechanism of resistance involves the mutant RT having a reduced ability to bind and incorporate the NRTI-TP. asm.org This exclusion can result from steric hindrance or a general reduction in analog binding or incorporation. asm.org Decreased susceptibility to NRTIs means the mutant RT has an enhanced ability to select normal dNTPs over NRTI-TPs. asm.org
Active Site Mutations Affecting dNTP vs. NRTI-TP Selectivity
Mutations in the RT active site can alter the interactions with incoming nucleotides, leading to discrimination against NRTI-TPs. For example, the M184V and M184I mutations, commonly associated with resistance to lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), create a steric clash that reduces the incorporation of these analogs. asm.orgnih.gov The K65R mutation, which confers resistance to tenofovir (B777) (TFV), abacavir (B1662851) (ABC), didanosine (B1670492) (ddI), and stavudine (B1682478) (d4T), is associated with a rigid platform that can discriminate against TFV. mdpi.com The Q151M mutation complex (Q151M accompanied by A62V, V75I, F77L, and F116Y) reduces the incorporation of several NRTI-TPs. asm.orgnih.gov Q151M is proposed to alter hydrogen bond interactions, emphasizing the importance of the 3'-OH group found in dNTPs but absent in NRTI-TPs, thereby reducing NRTI-TP incorporation while retaining the ability to incorporate dNTPs. asm.org
Reduced Catalytic Rate of NRTI-TP Incorporation
Some mutations confer resistance by decreasing the catalytic rate (kpol) of NRTI-TP incorporation compared to that of dNTPs. nih.gov The Q151M complex, for instance, is associated with a reduction in the catalytic rate of NRTI incorporation. nih.gov This decrease may be linked to the loss of hydrogen bonding networks involving Q151, Y115, the 3'-OH of the incoming dNTP, and the leaving pyrophosphate group. nih.gov The L74V mutation also causes resistance by decreasing the incorporation rate of inhibitors like ddC, ddI, and ABC. nih.gov
Excision/Removal of Incorporated Nucleoside Analogs
The second major mechanism of NRTI resistance involves the selective removal of the incorporated NRTI monophosphate (NRTI-MP) from the 3' end of the viral DNA primer. mdpi.comnih.gov This process essentially reverses the polymerization reaction, unblocking the primer and allowing DNA synthesis to continue. mdpi.comresearchgate.net
Pyrophosphorolysis and Nucleotide Excision Mechanisms
Nucleotide excision can occur via pyrophosphorolysis, which is the reversal of dNTP incorporation using inorganic pyrophosphate (PPi), or through a related reaction that uses ATP as the pyrophosphate donor. mdpi.comnih.govasm.org ATP-mediated pyrophosphorolysis is a central mechanism for resistance conferred by thymidine (B127349) analog-associated mutations (TAMs) like M41L, D67N, K70R, L210W, T215Y, and K219Q, which were initially identified in patients treated with zidovudine (B1683550) (AZT). asm.orgmdpi.comtandfonline.comnih.gov These mutations enhance the removal of chain terminators from the cDNA. tandfonline.com While pyrophosphorolysis involves PPi, ATP-dependent excision utilizes ATP, producing a dinucleoside tetraphosphate. nih.gov Efficient ATP binding by mutant RT is key to this resistance mechanism. asm.org
Primer Unblocking Strategies by Mutant Reverse Transcriptase
Primer unblocking refers to the removal of the chain-terminating nucleoside analog from the 3' end of the DNA primer, allowing further elongation. nih.gov Mutant RTs, particularly those with TAMs, exhibit enhanced ability to perform this unblocking via ATP-mediated excision. tandfonline.comnih.gov This process restores a 3'-hydroxyl group to the primer terminus, making it a substrate for continued DNA synthesis. walshmedicalmedia.com Insertions near residue T69 in the fingers subdomain, combined with other mutations, can also decrease viral susceptibility by enhancing ATP-mediated excision activity. nih.gov However, some mutations, such as K65R and L74V, can decrease AZT excision, potentially by affecting the positioning of the incorporated analog. asm.orgnih.gov
Compound Names and PubChem CIDs
Specific RT Mutations Conferring NRTI/NtRTI Resistance (e.g., M184V/I, K70E, M41L, D67N, K70R, L210W, T215Y, K219Q)
NRTI/NtRTI resistance can develop through two primary mechanisms: reduced incorporation of the nucleotide analog into the viral DNA and enhanced excision of the incorporated NRTI/NtRTI from the DNA primer. wikipedia.orgresearchgate.netnih.gov Specific mutations in the RT enzyme are associated with these mechanisms.
M184V/I: The M184V mutation is a key mutation conferring high-level resistance to lamivudine (3TC) and emtricitabine (FTC). wikipedia.orgmdpi.combioline.org.br This mutation interferes with the binding of 3TC-TP and FTC-TP by causing steric hindrance. mdpi.com The M184V/I mutations can also decrease viral replication capacity. mdpi.com
Thymidine Analog Mutations (TAMs): A set of mutations, commonly selected by zidovudine (AZT) or stavudine (d4T), are known as Thymidine Analog Mutations (TAMs). These include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. nih.govnih.gov TAMs increase the ability of RT to excise incorporated NRTI-monophosphates from the elongating DNA chain, a mechanism known as pyrophosphorolysis or primer unblocking. nih.govmdpi.comnih.govnih.gov
M41L, D67N, K70R, L210W, T215Y, K219Q: These mutations are part of the TAM pathway, primarily associated with resistance to thymidine analogs like AZT and d4T through enhanced excision. nih.govnih.gov T215Y is particularly noted for its role in this mechanism. nih.govnih.gov
K70E: The K70E mutation is a discrimination mutation that increases the selectivity of RT for natural deoxynucleotide triphosphates (dNTPs) over NRTI-diphosphates/triphosphates. nih.gov
Table 1 summarizes some of the key NRTI/NtRTI resistance mutations and their associated mechanisms.
| Mutation | Primary Mechanism | Associated Drugs (Examples) | Fold Resistance (Example) |
| M184V/I | Discrimination (Steric Hindrance) | 3TC, FTC | High-level |
| M41L | Excision (TAM) | AZT, d4T | Variable |
| D67N | Excision (TAM) | AZT, d4T | Variable |
| K70R | Excision (TAM) | AZT, d4T | Variable |
| L210W | Excision (TAM) | AZT, d4T | Variable |
| T215Y | Excision (TAM) | AZT, d4T | Variable |
| K219Q | Excision (TAM) | AZT, d4T | Variable |
| K70E | Discrimination | Abacavir (ABC), Tenofovir (TDF) | Variable |
Mechanisms of Resistance to Non-Nucleoside Reverse Transcriptase Inhibitors
NNRTIs bind to a specific hydrophobic pocket in HIV-1 RT, distinct from the active site where NRTIs bind. nih.govmdpi.comnih.gov This binding is non-competitive and allosteric, inducing conformational changes that inhibit RT activity. nih.govmdpi.com Resistance to NNRTIs primarily involves mutations within or near this NNRTI-binding pocket (NBP). nih.govnih.govnih.gov
Alterations in the NNRTI Binding Pocket
Mutations in the NBP can confer resistance through several mechanisms that alter the interaction between the inhibitor and the enzyme. nih.gov
Loss of Hydrophobic Interactions and Steric Hindrance
Mutations can disrupt favorable hydrophobic interactions between the NNRTI and residues lining the binding pocket. nih.govnih.gov Additionally, the introduction of bulkier amino acid side chains due to mutation can lead to steric hindrance, preventing optimal binding of the NNRTI or even blocking its entry into the pocket. nih.govmdpi.comnih.govpnas.org For example, the G190A mutation can cause steric conflict between the alanine (B10760859) side chain and a bound NNRTI. mdpi.comnih.gov The L100I mutation can also cause steric interference. mdpi.comnih.gov
Impaired Inhibitor Entry to the Binding Pocket
Some mutations, particularly those located at the entrance or rim of the NBP, can impede the entry of the NNRTI into its binding site. nih.govnih.gov Residues like K101 and K103 are situated at the pocket entrance for many NNRTIs, and mutations at these positions can affect inhibitor access. nih.gov
Modulations of Reverse Transcriptase Conformational Plasticity
The NNRTI binding pocket is known to be conformationally flexible. asm.org Mutations can influence this plasticity, potentially altering the shape or dynamics of the pocket in a way that reduces the affinity of the NNRTI or allows the enzyme to overcome the inhibitory effects of the bound drug. plos.org The binding of NNRTIs can induce conformational changes in RT, such as the "flipping" of residues like Y181 and Y188. nih.gov Mutations can affect these conformational shifts, impacting inhibitor binding and efficacy. nih.gov
Specific RT Mutations Conferring NNRTI Resistance (e.g., L100I, Y181C/I, K103N, V106A/M, V108I, Y188C/H/L, G190A/S)
Numerous specific mutations in RT are associated with NNRTI resistance. Many of these mutations are located within the NNRTI binding pocket. nih.govnih.govnih.gov
K103N: This is one of the most common and clinically significant NNRTI resistance mutations. bioline.org.brnih.govnatap.org K103N confers high-level resistance to first-generation NNRTIs like nevirapine (B1678648) (NVP) and efavirenz (B1671121) (EFV). nih.govnatap.orgstanford.edustanford.edu It is frequently observed in patients experiencing virological failure on NNRTI-containing regimens. bioline.org.brnih.govnatap.org K103N reduces NVP and EFV susceptibility significantly but does not typically reduce susceptibility to later-generation NNRTIs like rilpivirine (B1684574) (RPV) or etravirine (B1671769) (ETR) when it occurs alone. stanford.eduasm.org
Y181C/I: Mutations at position 181, particularly Y181C, are also common NNRTI resistance mutations. bioline.org.brnih.gov Y181C confers high-level resistance to NVP and delavirdine (B1662856) (DLV) but has a lesser effect on EFV susceptibility. nih.govtandfonline.com Y181C can be selected by NVP or DLV. natap.org
L100I: The L100I mutation is selected by EFV, ETR, and RPV. stanford.edu It rarely occurs in isolation and often appears with K103N, leading to high-level resistance to NVP and EFV and reduced susceptibility to RPV and ETR. stanford.edustanford.edu
V106A/M: V106A is selected by NVP and doravirine (B607182) (DOR) and confers high-level resistance to NVP and intermediate resistance to EFV and DLV. nih.govstanford.edustanford.edu V106M is primarily selected by EFV and NVP, conferring high-level resistance to both. nih.govstanford.edustanford.edu V106M is also noted as a major DOR mutation. mdpi.com
V108I: V108I is an accessory mutation that confers low-level resistance to NNRTIs and may contribute to reduced susceptibility in combination with other mutations. nih.govstanford.edutandfonline.com
Y188C/H/L: Mutations at position 188, such as Y188C, Y188H, and Y188L, are associated with NNRTI resistance. nih.govstanford.edutandfonline.comstanford.edu Y188C confers high-level resistance to NVP but has minimal effect on EFV. nih.govstanford.edu Y188L confers high-level resistance to NVP and EFV and intermediate/high-level resistance to RPV. stanford.edustanford.edu
G190A/S: G190A and G190S are mutations that cause high-level resistance to NVP and EFV. nih.govtandfonline.com G190A can cause resistance through steric hindrance. mdpi.com
Table 2 summarizes some of the key NNRTI resistance mutations and their impact on susceptibility to different NNRTIs.
| Mutation | NVP Susceptibility | EFV Susceptibility | ETR Susceptibility | RPV Susceptibility | DOR Susceptibility |
| K103N | High Resistance | High Resistance | No/Minimal Effect | No/Minimal Effect | No/Minimal Effect |
| Y181C | High Resistance | Minimal Effect | No/Minimal Effect | Reduced | No/Minimal Effect |
| L100I | Intermediate/High Resistance (often with K103N) | Intermediate/High Resistance (often with K103N) | Reduced (often with K103N) | Reduced (often with K103N) | Reduced (often with K103N) |
| V106A | High Resistance | Intermediate Resistance | Little Effect | No/Minimal Effect | High Resistance |
| V106M | High Resistance | High Resistance | Variable | Variable | Major Resistance |
| V108I | Low-level Resistance | Low-level Resistance | Low-level Resistance | Low-level Resistance | Low-level Resistance |
| Y188C | High Resistance | Minimal Effect | No/Minimal Effect | No/Minimal Effect | No/Minimal Effect |
| Y188H | Reduced | Reduced | No/Minimal Effect | No/Minimal Effect | No/Minimal Effect |
| Y188L | High Resistance | High Resistance | Intermediate/High Resistance | Intermediate/High Resistance | High Resistance |
| G190A | High Resistance | Intermediate Resistance | No/Minimal Effect | Reduced | Reduced |
| G190S | High Resistance | High Resistance | Variable | No/Minimal Effect | Variable |
Dual and Multi-Class Resistance Mechanisms
Resistance to drugs from different classes, such as NRTIs/NtRTIs and NNRTIs, can occur simultaneously, leading to dual or multi-class resistance. This often involves the accumulation of multiple mutations in the reverse transcriptase enzyme.
Cross-Resistance Patterns Between NRTI/NtRTI and NNRTI Classes
Cross-resistance is a phenomenon where a single mutation or a set of mutations confers reduced susceptibility to multiple drugs within the same class or across different classes. Within the NRTI/NtRTI class, cross-resistance patterns are complex. Thymidine analogue mutations (TAMs), such as M41L, D67N, K70R, L210W, T215F/Y, and K219Q/E, selected by zidovudine (AZT) or stavudine (d4T), can confer varying degrees of cross-resistance to most NRTIs. mdpi.comnih.gov The K65R mutation, primarily selected by tenofovir, confers intermediate resistance to tenofovir, abacavir, didanosine, lamivudine, and emtricitabine, while increasing susceptibility to zidovudine. nih.gov The M184V/I mutations, commonly selected by lamivudine and emtricitabine, cause high-level resistance to these drugs and low-level cross-resistance to abacavir and didanosine, while increasing susceptibility to tenofovir and zidovudine. nih.gov Multi-NRTI resistance can also be conferred by the Q151M complex (Q151M and accompanying mutations A62V, V75I, F77L, and F116Y) and insertions/deletions in the β3-β4 hairpin loop of RT. mdpi.comnih.govnih.gov
For NNRTIs, extensive cross-resistance exists, particularly among first-generation drugs like nevirapine and efavirenz. nih.govi-base.info Second-generation NNRTIs, such as etravirine and rilpivirine, were developed to retain activity against some NNRTI-resistant strains. mdpi.comi-base.info However, specific mutations can still lead to resistance and cross-resistance. For example, the K103N or Y188L mutations alone can substantially reduce the clinical utility of all currently approved NNRTIs. iasusa.org Rilpivirine resistance is associated with mutations like E138K, Y181C/I/V, K101P, L100I, and G190E. nih.govnih.gov The E138K mutation, often observed in patients failing rilpivirine/emtricitabine/tenofovir therapy, can confer cross-resistance to other NNRTIs like etravirine, efavirenz, and nevirapine. nih.gov Interestingly, in patients failing tenofovir/emtricitabine/rilpivirine, the M184I mutation (rather than M184V) is more likely to emerge in combination with E138K, illustrating a form of cross-talk between NRTI and NNRTI resistance pathways. nih.gov
Mutations in Connection and RNase H Domains Affecting Dual Resistance
While most resistance mutations are located in the polymerase domain of HIV-1 RT, mutations in the C-terminal domains, specifically the connection subdomain (residues 322–440) and the RNase H domain (residues 441–560), can also contribute to drug resistance, including dual resistance to NRTIs and NNRTIs. nih.govoup.comasm.orgasm.orgpitt.eduasm.org
Studies have shown that mutations in the connection and RNase H domains can increase resistance to both NRTI and NNRTI classes. nih.govasm.org For instance, the connection domain mutation N348I and the RNase H domain mutation Q509L have been shown to increase resistance to zidovudine in the presence of TAMs in the polymerase domain. asm.orgpitt.edu A371V in the connection domain and Q509L in the RNase H domain, selected in vitro by AZT, conferred significant AZT resistance and low-level cross-resistance to lamivudine, abacavir, and tenofovir when present with TAMs. asm.orgpitt.edu
Proposed mechanisms for how these C-terminal mutations confer resistance include a reduction in RNase H cleavage activity. asm.orgcsic.es Reduced RNase H activity may provide more time for NNRTIs to dissociate from the RT-template/primer complex, allowing DNA synthesis to resume and thus enhancing NNRTI resistance. asm.orgcsic.esnih.gov This effect can be dependent on the affinity of the specific NNRTI for RT and can be further influenced by mutations in the NNRTI-binding pocket. asm.orgnih.gov Additionally, connection subdomain mutations like N348I and A360V may enhance NRTI excision through RNase H-independent mechanisms, potentially by increasing RT processivity. nih.govcsic.es
Mutations in the connection and RNase H domains can emerge in patients treated with ART and may be missed by standard genotypic resistance assays that focus primarily on the polymerase domain. oup.compitt.edu
Biochemical and Structural Impact of Multi-Drug Resistance Mutations
Multi-drug resistance mutations in HIV-1 RT can significantly alter the enzyme's biochemical activities and structural conformation, impacting both NRTI and NNRTI inhibition.
NRTI resistance mutations often function through two main biochemical mechanisms: reduced incorporation of the NRTI triphosphate or enhanced excision of the incorporated NRTI monophosphate from the growing DNA chain. mdpi.comnih.govwalshmedicalmedia.com Discriminatory mutations, such as M184V/I and K65R, reduce the enzyme's ability to incorporate the NRTI triphosphate relative to natural dNTPs. nih.govwalshmedicalmedia.com Excision mutations, like the TAMs, enhance the phosphorolytic removal of the chain-terminating NRTI from the 3' end of the primer, typically utilizing ATP or pyrophosphate as a nucleophile. mdpi.comnih.govwalshmedicalmedia.com
The Q151M complex of mutations (A62V, V75I, F77L, F116Y, and Q151M) confers multi-NRTI resistance through a mechanism involving altered nucleotide discrimination. mdpi.comnih.gov Structurally, the Q151M mutation can perturb the dNTP-binding pocket. asm.orgnih.gov The accompanying mutations in the Q151M complex, particularly F116Y, can help stabilize the altered conformation and restore the enzyme's DNA polymerization efficiency, which might be initially reduced by Q151M alone. asm.orgnih.gov
NNRTI resistance mutations primarily affect the NNRTI-binding pocket (NBP), a hydrophobic site distinct from the polymerase active site. mdpi.comwalshmedicalmedia.com Mutations in the NBP, such as K103N, Y181C, and E138K, can reduce the binding affinity of NNRTIs through loss of specific interactions (e.g., electrostatic or hydrophobic) or steric hindrance, thereby allowing the enzyme to resume DNA synthesis. mdpi.comcsic.esnih.gov
The interplay between mutations in different domains can have complex biochemical consequences. For example, the combination of E138K and M184I mutations, frequently seen in rilpivirine/emtricitabine failure, shows that M184I reduces polymerase efficiency, while E138K can restore it and also decrease rilpivirine binding affinity by increasing its dissociation rate. nih.govresearchgate.net
Mutations in the connection and RNase H domains can influence the balance between DNA polymerization and RNase H activity, contributing to resistance. asm.orgpitt.educsic.es For instance, mutations that reduce RNase H cleavage can indirectly enhance NNRTI resistance by providing more time for the inhibitor to dissociate. asm.orgcsic.esnih.gov The structural impact of these mutations can involve rearrangements that affect the positioning of the RT relative to the nucleic acid template, influencing both polymerase and RNase H functions. mdpi.comasm.org
Molecular and Enzymatic Basis of Drug Drug Interactions
Cytochrome P450 Enzyme System Interactions
The CYP enzyme system is a major player in the metabolism of many drugs. Interactions with this system can involve the induction or inhibition of specific CYP isoenzymes, altering the metabolic rate of co-administered drugs wikidata.orgmims.comontosight.ai.
Induction and Inhibition of CYP Isoenzymes (e.g., CYP3A4, CYP2C9, CYP2B6)
Emtricitabine (B123318) (FTC) and tenofovir (B777) disoproxil fumarate (B1241708) (TDF) have a low potential for CYP-mediated interactions europa.eueuropa.eunih.gov. In vitro studies indicate that emtricitabine does not inhibit human CYP450 enzymes tga.gov.au. Tenofovir disoproxil fumarate is not metabolized by CYP450 isoenzymes and does not induce or inhibit these enzymes nih.govdrugbank.com.
Substrate Specificity and Metabolic Overlap
Rilpivirine (B1684574) is a substrate of CYP3A4 mims.comontosight.aihiv-druginteractions.orgasm.org. Emtricitabine undergoes limited metabolism, with approximately 13% of a dose recovered in urine as metabolites, including 3'-sulfoxide diastereomers and a 2'-O-glucuronide conjugate tga.gov.audrugbank.comfda.gov. Tenofovir disoproxil fumarate is a prodrug that is converted to the active substance tenofovir, which is then phosphorylated intracellularly drugbank.comeuropa.eu. Tenofovir is primarily eliminated by the kidneys and is not metabolized by liver enzymes drugbank.comeuropa.eu.
UDP-Glucuronosyltransferase (UGT) Enzyme System Interactions
The UGT enzyme system is involved in the glucuronidation of drugs, a process that increases their water solubility and facilitates their elimination.
UGT1A1 Substrates, Inducers, and Inhibitors
While rilpivirine undergoes some glucuronidation, including via UGT1A1 for one of its metabolites (M2 to M6), it does not significantly inhibit or induce UGT enzymes at the recommended dose drugbank.comasm.org. Emtricitabine is metabolized to a 2'-O-glucuronide conjugate, indicating it is a substrate for glucuronidation tga.gov.audrugbank.comontosight.ai. Information regarding tenofovir disoproxil fumarate as a UGT substrate, inducer, or inhibitor is limited, but its primary elimination is renal drugbank.comeuropa.eu.
Drug Transporter Mediated Interactions
Drug transporters play a crucial role in the absorption, distribution, metabolism, and excretion of medications. Interactions can occur when components of Complera modulate the activity of these transporters or are substrates for them wikidata.orgmims.comtga.gov.au.
P-glycoprotein (P-gp) and Other Efflux Transporter Modulation
Data Table: Key Metabolic and Transport Interactions of this compound Components
| Component | Primary Metabolic Pathway(s) | CYP Interaction (Inducer/Inhibitor) | UGT Interaction (Substrate/Inducer/Inhibitor) | Transporter Interaction (Substrate/Modulator) |
| Emtricitabine | Limited metabolism, Glucuronidation | Low potential for CYP interaction tga.gov.aunih.gov | Substrate (UGT for 2'-O-glucuronide) tga.gov.audrugbank.comontosight.ai | Substrate for renal tubular secretion tga.gov.aunih.govtga.gov.au, Potential MRP inhibitor (in vitro) amazonaws.com |
| Rilpivirine | Primarily CYP3A4 mims.comontosight.aidrugbank.comhiv-druginteractions.org | Substrate of CYP3A4 mims.comontosight.aihiv-druginteractions.orgasm.org, Unlikely to induce/inhibit CYP at recommended dose hiv-druginteractions.orgnih.govasm.org | Substrate (UGT1A1 for metabolite) drugbank.com, Unlikely to induce/inhibit UGT at recommended dose asm.org | Potential for interaction with P-gp inducers hivguidelines.org |
| Tenofovir Disoproxil Fumarate | Not metabolized by CYP450 nih.govdrugbank.com | No significant CYP induction/inhibition drugbank.comeuropa.eu | Not significantly metabolized by UGTs drugbank.com | Substrate of P-gp hiv-druginteractions.orgclinicalcasesddis.com, Substrate for renal tubular secretion drugbank.comtga.gov.au |
Organic Anion Transporter (OAT) and Organic Cation Transporter (OCT) Interactions
Tenofovir disoproxil fumarate (TDF), a prodrug of tenofovir, is a component of this compound. Tenofovir is primarily eliminated by the kidneys through a combination of glomerular filtration and active tubular secretion. nih.gov This active tubular secretion involves renal transporters, specifically Organic Anion Transporter 1 (OAT1) and, to a lesser extent, OAT3. nih.govresearchgate.net
In vitro studies have demonstrated that OAT1 and OAT3 expression significantly increases the cellular uptake of tenofovir. OAT1 expression increased tenofovir cellular uptake by over 70-fold, while OAT3 increased it by 8.2-fold under identical conditions. nih.govresearchgate.net This indicates that tenofovir is a substrate for these transporters.
Coadministration of this compound with drugs that reduce renal function or compete for active tubular secretion via OATs can lead to increased serum concentrations of tenofovir and/or the coadministered drugs. nih.gov For instance, in vitro studies suggest that acetazolamide (B1664987) may competitively inhibit OAT1, OAT3, and OAT4. hiv-druginteractions.org Since tenofovir is mainly eliminated by OAT1 and OAT3, coadministration with inhibitors of these transporters could potentially increase tenofovir concentrations. hiv-druginteractions.org
However, tenofovir alafenamide (TAF), a different prodrug of tenofovir, shows reduced interaction with OAT1 and OAT3 compared to tenofovir released from TDF. nih.govresearchgate.net Studies have shown that OAT expression did not significantly change TAF intracellular accumulation, and TAF exhibited little to no OAT-dependent cytotoxicity in vitro. nih.govresearchgate.net This difference in transporter interaction is a key factor contributing to the improved renal safety profile observed with TAF compared to TDF. nih.govresearchgate.net
While tenofovir is a substrate for OATs, its interaction with Organic Cation Transporters (OCTs) appears less significant in the context of drug elimination. Amantadine (B194251), for example, is mainly eliminated via OCT2, and tenofovir is unlikely to interfere with amantadine renal elimination as it is cleared by different transporters. hiv-druginteractions.org
pH-Dependent Absorption Interference Mechanisms
Rilpivirine, another active ingredient in this compound, exhibits pH-dependent solubility and absorption. nih.govasm.orgsajhivmed.org.zaoup.com A low gastric pH is required for optimal rilpivirine absorption. nih.govsajhivmed.org.za
Coadministration of rilpivirine with medications that increase gastric pH can significantly decrease its plasma concentrations. fda.gov This is particularly relevant for proton pump inhibitors (PPIs), such as omeprazole (B731), esomeprazole, lansoprazole, pantoprazole, and rabeprazole. nih.govoup.commims.com Studies have shown that coadministration with omeprazole can decrease rilpivirine exposure. nih.gov Due to the marked reduction in absorption caused by increased gastric pH, coadministration of rilpivirine with PPIs is contraindicated. nih.govsajhivmed.org.zaoup.comnih.gov
Histamine-2 receptor antagonists (H2RAs), such as cimetidine (B194882) and ranitidine, also increase gastric pH, although their effect is generally shorter-acting than PPIs. sajhivmed.org.zamims.com When rilpivirine is administered with H2RAs, dose separation is necessary to allow for adequate rilpivirine absorption. sajhivmed.org.zaoup.com Antacids can also reduce rilpivirine absorption and require separation of administration times. sajhivmed.org.zanih.gov
The absorption of oral rilpivirine is also influenced by food intake. Administration with a meal, particularly a normal to high-caloric meal, increases rilpivirine absorption and bioavailability. nih.govasm.orgoup.commims.comnih.gov Conversely, administration in a fasted state or with protein-rich drinks can lead to lower rilpivirine exposure. oup.comnih.gov
The pH-dependent solubility and the impact of gastric pH-altering medications and food on rilpivirine absorption are critical considerations for maintaining adequate drug levels and ensuring virologic response. asm.orgfda.gov
Structural Biology and Computational Approaches in Antiretroviral Research
X-ray Crystallography and Cryo-Electron Microscopy of Reverse Transcriptase Complexes
X-ray crystallography and Cryo-EM are powerful techniques that provide high-resolution three-dimensional structures of proteins and protein-ligand complexes. mdpi.com These structures offer detailed insights into the molecular architecture of HIV-1 RT and how it interacts with substrates and inhibitors. nih.gov
Elucidation of Wild-Type Enzyme Structure and Conformational States
HIV-1 RT is a heterodimer composed of two subunits, p66 and p51. nih.gov The p66 subunit contains both the DNA polymerase and RNase H active sites, while the p51 subunit is derived from p66 and lacks the RNase H domain. nih.gov Structural studies have revealed the distinct domains within RT, including the fingers, palm, thumb, connection, and RNase H domains in the p66 subunit, and equivalent domains (minus RNase H) in the p51 subunit. The polymerase active site is located in the palm domain of p66. nih.gov
Structural analyses of wild-type HIV-1 RT in different states, including apo (unliganded) forms and complexes with DNA/RNA substrates, have elucidated its conformational flexibility. mdpi.com These studies have shown how the enzyme undergoes significant structural rearrangements during the reverse transcription process, which involves primer binding, nucleotide incorporation, and translocation along the template. Understanding these conformational states is vital for comprehending the enzyme's mechanism and identifying potential allosteric inhibitor binding sites.
Structural Analysis of Drug-Bound Reverse Transcriptase
Structural analysis of HIV-1 RT bound to inhibitors has provided a molecular basis for their mechanisms of action. Nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs), such as emtricitabine (B123318) (which is metabolized to its active triphosphate form), are chain terminators that are incorporated into the growing viral DNA chain by the polymerase active site. nih.govnih.gov Crystal structures of RT bound to NRTI analogs have shown how these molecules compete with natural deoxynucleotide triphosphates (dNTPs) for binding to the active site in the p66 subunit. nih.govmdpi.com
Non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as rilpivirine (B1684574), bind to an allosteric site on RT, distinct from the polymerase active site. wikipedia.orgfrontiersin.org This binding pocket, known as the NNRTI binding pocket (NNIBP), is located approximately 10 Å away from the polymerase active site within the p66 subunit. frontiersin.org Structural studies of RT in complex with NNRTIs have revealed that these inhibitors induce conformational changes in the enzyme, which in turn disrupt the catalytic activity of the polymerase. mdpi.comnih.gov For example, NNRTIs can restrict the flexibility and mobility of the p66 thumb subdomain, which is essential for DNA translocation and polymerization. researchgate.net High-resolution structures of RT bound to NNRTIs like rilpivirine (TMC278) have provided detailed information about the interactions between the drug and residues within the NNIBP, explaining their potency. pnas.org
Resolving Drug Resistance Mutant Structures
The emergence of drug resistance mutations in HIV-1 RT is a major challenge in antiretroviral therapy. scielo.brmdpi.com Structural studies of drug-resistant mutant RTs have been crucial for understanding the molecular mechanisms of resistance. Mutations can affect inhibitor binding affinity, alter enzyme conformation, or enhance the excision of incorporated NRTIs. mdpi.comresearchgate.net
For NRTIs like emtricitabine, resistance mutations often occur in or near the polymerase active site. mdpi.commdpi.com A classic example is the M184V/I mutation, which confers high-level resistance to lamivudine (B182088) and emtricitabine. mdpi.comnih.govmedscape.com Structural work suggests that this mutation creates steric hindrance that interferes with the binding of the NRTI triphosphate. mdpi.commedscape.com Other NRTI resistance mutations, known as Thymidine (B127349) Analog Mutations (TAMs), can enhance the ATP-mediated excision of incorporated NRTI monophosphates from the primer terminus. nih.govnih.govmedscape.com
NNRTI resistance mutations are typically located within or around the NNIBP. mdpi.comrcsb.org These mutations can directly reduce the binding affinity of NNRTIs or indirectly affect the allosteric site by inducing conformational changes. researchgate.netrcsb.orgrcsb.org For instance, mutations like K103N, Y181C, and Y188C are commonly observed NNRTI resistance mutations. mdpi.com Structural analyses of mutant RTs bound to NNRTIs have shown how these amino acid substitutions can alter the shape and chemical properties of the NNIBP, leading to reduced inhibitor binding or altered binding modes. pnas.orgrcsb.orgrcsb.org Studies on rilpivirine (TMC278) resistance mutations, such as L100I/K103N, have shown that the inhibitor can adopt altered binding modes to accommodate changes in the binding pocket, highlighting the importance of inhibitor flexibility in overcoming some resistance mutations. pnas.org
Computational Modeling and Drug Design
Computational methods play a significant role in antiretroviral research, complementing experimental structural biology techniques in the design and optimization of RT inhibitors. nih.govscielo.brnih.gov
Ligand-Based and Structure-Based Drug Design Methodologies
Drug design methodologies can be broadly categorized into ligand-based and structure-based approaches. taylorandfrancis.commdpi.comfrontiersin.org
Ligand-Based Drug Design (LBDD): This approach relies on the knowledge of existing active compounds (ligands) to derive a model that describes the essential molecular features required for activity. taylorandfrancis.comnih.gov Techniques include QSAR (Quantitative Structure-Activity Relationship) analysis and pharmacophore modeling, which aim to identify the chemical properties and their spatial arrangement responsible for binding to the target. scielo.brfrontiersin.org LBDD is particularly useful when the 3D structure of the target protein is not available or poorly defined.
Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the target protein, often obtained from X-ray crystallography or Cryo-EM, to design or discover new ligands that bind with high affinity and specificity. mdpi.comtaylorandfrancis.comnih.govroutledge.com SBDD methods include visual inspection of the binding site, de novo drug design (building a molecule piece by piece within the binding site), and virtual screening (docking large libraries of compounds into the binding site). mdpi.comtaylorandfrancis.com SBDD has been extensively applied to HIV-1 RT due to the wealth of structural information available. frontiersin.orgtaylorandfrancis.comnih.gov
Both LBDD and SBDD methodologies have been applied in the discovery and optimization of HIV-1 RT inhibitors, including NNRTIs that bind to the allosteric pocket. scielo.brfrontiersin.orgnih.govnih.gov
Molecular Docking and Molecular Dynamics Simulations of Inhibitor-Enzyme Interactions
Molecular docking and molecular dynamics (MD) simulations are key computational techniques used to study the interactions between inhibitors and HIV-1 RT at an atomic level. nih.govscielo.brsums.ac.irfrontiersin.orgnih.govmdpi.commdpi.com
Molecular Docking: This technique predicts the preferred binding orientation (pose) and binding affinity of a ligand within the active site or an allosteric site of a protein. scielo.brsums.ac.irmdpi.commdpi.com Docking algorithms explore different conformations of the ligand and orientations within the binding pocket to find the most energetically favorable binding pose. mdpi.com Molecular docking has been widely used to screen virtual libraries of compounds to identify potential RT inhibitors and to analyze the binding modes of known inhibitors, including NNRTIs. sums.ac.irfrontiersin.orgnih.govmdpi.comscirp.org Docking studies can also provide insights into how mutations might affect inhibitor binding. mdpi.com
Molecular Dynamics Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing researchers to study the flexibility of the enzyme and the inhibitor, the stability of the complex, and the nature of the interactions in a more realistic environment that includes solvent molecules. scielo.brmdpi.comfrontiersin.orgnih.govresearchgate.netmdpi.com MD simulations can reveal conformational changes induced by inhibitor binding, analyze the dynamics of resistance mutations, and estimate binding free energies. mdpi.comfrontiersin.orgnih.govmdpi.com For example, MD simulations have been used to explore the changes in protein dynamics induced by NNRTI binding and to understand how connection domain mutations confer NNRTI resistance by modulating conformational dynamics. mdpi.comnih.gov Steered molecular dynamics simulations have also been used to study the binding and unbinding pathways of NNRTIs from the RT binding pocket. researchgate.net
These computational techniques, in conjunction with experimental structural data, provide a powerful framework for understanding the complex interactions governing RT inhibition and resistance, guiding the rational design of new antiretroviral compounds with improved efficacy and resistance profiles. nih.govnih.govscielo.brfrontiersin.org
Compound Names and PubChem CIDs
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationships (QSAR) and pharmacophore modeling are computational techniques used to identify and characterize the molecular features necessary for a compound to exert a specific biological activity, such as inhibiting HIV reverse transcriptase. QSAR models correlate variations in chemical structure with changes in biological activity, allowing researchers to predict the activity of new compounds based on their structures. guidetopharmacology.orgciteab.com Pharmacophore models represent the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target. citeab.com
In the context of antiretroviral research, QSAR and pharmacophore modeling have been applied to both NRTIs and NNRTIs to understand the key structural determinants of their potency against HIV reverse transcriptase. guidetopharmacology.orgciteab.com For NRTIs like emtricitabine and tenofovir (B777), these models help elucidate how modifications to the nucleoside or nucleotide structure affect their ability to be phosphorylated intracellularly and subsequently inhibit the viral enzyme. guidetopharmacology.org For NNRTIs like rilpivirine, which bind to an allosteric site on reverse transcriptase, QSAR and pharmacophore studies aid in identifying the crucial features required for effective binding to this specific pocket. citeab.com These computational approaches can guide the design of novel compounds with improved activity and pharmacokinetic properties. guidetopharmacology.orgciteab.com
Homology Modeling for Uncharacterized Protein Structures
Homology modeling is a technique used to build a three-dimensional model of a protein when its amino acid sequence is known but its experimental structure (determined by methods like X-ray crystallography or NMR spectroscopy) is not available. This is achieved by using the known structures of related, homologous proteins as templates. wikipedia.orgwikidata.org
While the structure of HIV reverse transcriptase, the primary target of the drugs in Complera, has been extensively studied experimentally, homology modeling can still be valuable in antiretroviral research. It can be applied to model variations of the enzyme, such as those containing resistance-associated mutations, for which experimental structures may not be readily available. wikidata.org Understanding the structural changes induced by these mutations through homology models can provide insights into the mechanisms of drug resistance and inform the design of new inhibitors capable of overcoming these resistant variants. wikidata.org Furthermore, homology modeling can be used to study interactions of reverse transcriptase with host proteins or to model related viral enzymes from different HIV subtypes or other retroviruses for which structural information is limited.
Predicting Drug Resistance Profiles and Identifying Novel Inhibitors In Silico
In silico methods are widely used to predict potential drug resistance and identify novel antiretroviral inhibitors computationally. Predicting drug resistance involves using computational models to assess how mutations in the viral reverse transcriptase enzyme might affect the binding affinity or efficacy of drugs like emtricitabine, rilpivirine, and tenofovir. fishersci.cahiv.gov These predictions can be based on structural analysis of drug-enzyme interactions, molecular dynamics simulations, and machine learning models trained on resistance data. fishersci.cahiv.gov Understanding the likely resistance pathways for existing drugs helps in designing combination therapies and developing new drugs less susceptible to common mutations.
In silico screening is a powerful tool for identifying potential novel inhibitors from large databases of chemical compounds. mims.com Techniques such as molecular docking are used to predict how well small molecules might bind to the active site or allosteric pockets (like the NNRTI binding pocket) of HIV reverse transcriptase. mims.com Virtual screening campaigns can prioritize compounds with favorable predicted binding characteristics for experimental testing, significantly accelerating the drug discovery process. mims.com These methods have been instrumental in the identification of lead compounds that can be further optimized.
Machine Learning Applications in Antiretroviral Drug Discovery and Resistance Prediction
Machine learning (ML) techniques are increasingly being applied in various stages of antiretroviral research, from identifying potential drug candidates to predicting viral resistance. nih.gov ML models can analyze complex biological and chemical data to identify patterns that are not immediately apparent through traditional methods.
In drug discovery, ML algorithms can be trained on datasets of known active and inactive compounds to build predictive models for identifying new chemical entities with desired antiretroviral activity. nih.gov These models can consider a vast array of molecular descriptors and biological assay data. nih.gov
For resistance prediction, ML models can analyze viral genomic sequences, patient treatment history, and phenotypic resistance data to predict the likelihood of resistance to specific drugs or drug combinations, including those containing components like emtricitabine, rilpivirine, and tenofovir. hiv.govnih.gov This can help clinicians select optimal treatment regimens and inform the development of drugs active against resistant viral strains. hiv.gov ML is also being used to predict adverse drug reactions and optimize drug formulations, although these aspects fall outside the scope of this article.
Preclinical Methodologies for in Vitro and Ex Vivo Compound Evaluation
Cellular Models for Antiviral Activity Assessment
Cellular models are crucial for determining the effectiveness of antiretroviral compounds in inhibiting viral replication within a biological context. A variety of cell types are used to mimic different aspects of HIV-1 infection in the human body.
Lymphoblastoid cell lines and peripheral blood mononuclear cells (PBMCs) are widely used in preclinical antiviral testing due to their susceptibility to HIV-1 infection. Studies have assessed the antiviral activity of emtricitabine (B123318) and tenofovir (B777) in these models.
Emtricitabine (FTC) has demonstrated antiviral activity against laboratory and clinical isolates of HIV in lymphoblastoid cell lines and PBMCs. The 50% effective concentration (EC50) values for emtricitabine in these cell types have been reported in the range of 0.001 to 0.64 µM, depending on the specific cell line and virus strain used in the assay. pmda.go.jpeuropa.eutmda.go.tzfda.goveuropa.eufda.govtga.gov.aumedsafe.govt.nz Emtricitabine generally shows greater potency in human PBMCs compared to certain transformed T-cell lines like MT-4. selleckchem.com The 50% inhibitory concentration (IC50) for emtricitabine in these cell systems falls within the range of 0.0013 to 0.64 µM. fda.govfda.govtga.gov.aumedsafe.govt.nz
Tenofovir (TFV), the active metabolite of tenofovir disoproxil fumarate (B1241708), also exhibits antiviral activity in lymphoblastoid cell lines and PBMCs. The IC50 values for TFV against the wild-type laboratory strain HIV-1IIIB are typically in the range of 1-6 µM in lymphoid cell lines. europa.eu Against primary HIV-1 subtype B isolates in PBMCs, the IC50 for TFV is approximately 1.1 µM. europa.eu Tenofovir alafenamide (TAF), another prodrug of tenofovir, has shown potent antiviral activity in lymphoblastoid T-cell lines (MT-2 and MT-4) and PBMCs, with EC50 values ranging from 5 to 7 nM. nih.gov TAF demonstrated a significant improvement in anti-HIV-1 potency (approximately 500-fold) compared to TFV in PBMCs. nih.gov EC50 values for TFV against HIV-1 group M subtypes A to G and group O in PBMCs have been reported to range from 1600 to 4900 nM (1.6 to 4.9 µM). asm.org
Rilpivirine (B1684574) (RPV) has also been evaluated in cell culture systems, including MT-4 cells. Rilpivirine showed inhibitory activity against wild-type HIV with an EC50 value of 0.51 nM in MT-4 cells. apexbt.com An EC50 value of 0.35 nM was observed for rilpivirine in MT-4 cells infected with K103N isolates. apexbt.com
Table 1 summarizes representative preclinical antiviral activity data for the components of Complera in lymphoblastoid cell lines and PBMCs.
| Compound | Cell Type | Viral Strain/Isolate | Assay Type | EC50/IC50 Range (µM) | Source |
| Emtricitabine | Lymphoblastoid cell lines/PBMCs | Laboratory/Clinical | Antiviral | 0.001 - 0.64 | pmda.go.jpfda.gov |
| Tenofovir (TFV) | Lymphoid cell lines | HIV-1IIIB | Antiviral | 1 - 6 | europa.eu |
| Tenofovir (TFV) | PBMCs | Primary HIV-1 subtype B | Antiviral | 1.1 | europa.eu |
| Rilpivirine | MT-4 cells | Wild-type HIV | Antiviral | 0.00051 | apexbt.com |
CD4+ T-cells are primary targets of HIV-1 infection, making CD4+ T-cell lines and primary cell cultures essential models for evaluating antiretroviral activity.
Emtricitabine's activity has been assessed in lymphoblastoid cell lines, which include T-cell lineages, and in primary PBMCs, which contain CD4+ T-cells. pmda.go.jpeuropa.eutmda.go.tzfda.goveuropa.eufda.govtga.gov.aumedsafe.govt.nz
Tenofovir alafenamide (TAF) has been specifically evaluated for its antiviral activity in primary CD4+ T-lymphocytes (CD4s). nih.goveuropa.euresearchgate.net In activated CD4s, the mean EC50 for TAF was reported as 11.0 ± 3.4 nM, with a range of 6.6 to 19.9 nM. nih.govresearchgate.net Tenofovir (TFV) has also been studied in activated CD4+ T cells. plos.org
While specific data for rilpivirine in isolated CD4+ T-cell lines or primary cultures were not extensively detailed in the provided sources, its evaluation in relevant target cells is a standard part of preclinical assessment for antiretroviral compounds.
Monocyte-derived macrophages (MDMs) serve as important reservoirs for HIV-1, contributing to viral persistence. Evaluating antiretroviral activity in these cells is therefore critical.
Tenofovir alafenamide (TAF) has been assessed for its activity in monocyte-derived macrophages. nih.goveuropa.euresearchgate.net TAF demonstrated higher potency in MDMs compared to the parent drug TFV, being 80-fold more potent. nih.govresearchgate.net The mean EC50 for TAF in MDMs was 9.7 ± 4.6 nM, with a range of 2.5 to 15.7 nM. nih.govresearchgate.net Tenofovir (TFV) is also known to be active against HIV-1 BaL in primary monocyte/macrophage cells. medsafe.govt.nzeuropa.eu Another tenofovir prodrug, CMX157, showed activity against HIV-1 strains in monocyte-derived macrophages with EC50s ranging between 0.20 and 7.2 nM. asm.org Studies highlight that HIV-1 can persist in circulating monocytes and tissue-resident macrophages from patients. mdpi.com These macrophages can resist the cytopathic effects of HIV infection, facilitating viral persistence. mdpi.com Rilpivirine loaded in lipid nanoparticles has also shown efficacy in monocyte-derived macrophages, suggesting their use as a model for evaluating drug delivery to viral reservoirs. nih.govunmc.edu
Monocyte-Derived Macrophages as Viral Reservoirs
Biochemical Assays for Enzyme Inhibition and Substrate Specificity
Biochemical assays are essential for understanding the direct interaction of antiretroviral compounds with their viral targets, particularly enzymes crucial for viral replication.
Reverse transcriptase (RT) is a key enzyme in the HIV-1 replication cycle, responsible for converting viral RNA into DNA. Emtricitabine, rilpivirine, and tenofovir all target HIV-1 RT, albeit through different mechanisms.
Mechanism of Action:
Emtricitabine: Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI). It is intracellularly phosphorylated to its active form, emtricitabine 5'-triphosphate (FTC-TP). FTC-TP acts as an analog of the natural substrate deoxycytidine 5'-triphosphate (dCTP) and competes with it for incorporation into the nascent viral DNA chain by HIV-1 RT. Upon incorporation, FTC-TP causes DNA chain termination because it lacks the necessary 3'-hydroxyl group. pmda.go.jpfda.govfda.govdrugbank.compatsnap.comontosight.aitga.gov.au FTC-TP is a weak inhibitor of mammalian DNA polymerases. pmda.go.jpfda.govtga.gov.au
Rilpivirine: Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike NRTIs, it does not compete with natural nucleotides. Instead, rilpivirine binds to an allosteric site on HIV-1 RT, distinct from the enzyme's active site. This binding induces conformational changes in the enzyme that inhibit its activity, blocking the process of reverse transcription. apexbt.comontosight.aipatsnap.comdrugbank.commdpi.com Rilpivirine is a non-competitive inhibitor of RT. drugbank.com It does not show activity against human DNA polymerases. drugbank.com
Tenofovir: Tenofovir is an acyclic nucleotide reverse transcriptase inhibitor (NtRTI). Tenofovir disoproxil fumarate (TDF) is a prodrug that is converted to tenofovir (TFV) and then phosphorylated intracellularly to the active metabolite, tenofovir diphosphate (B83284) (TFV-DP). TFV-DP is an analog of deoxyadenosine (B7792050) 5'-triphosphate (dATP) and competes with it for incorporation into the viral DNA by HIV-1 RT. Similar to FTC-TP, incorporation of TFV-DP leads to DNA chain termination due to the absence of a 3'-hydroxyl group. tga.gov.audrugbank.compatsnap.compatsnap.compharmgkb.orgfda.gov TFV-DP is a weak inhibitor of mammalian DNA polymerases, including mitochondrial DNA polymerase gamma. pmda.go.jpfda.goveuropa.eutga.gov.audrugbank.compatsnap.com
Inhibition Assays and IC50/Ki Values:
Biochemical assays are used to quantify the inhibitory potency of these compounds against purified HIV-1 RT enzyme.
Emtricitabine: While the mechanism involves inhibiting the enzyme after intracellular phosphorylation, the potency of emtricitabine is typically measured in cell-based antiviral assays (EC50/IC50), as described in Section 7.1.1.
Rilpivirine: Biochemical assays measuring the inhibition of reverse transcription by rilpivirine have been performed. IC50 values for rilpivirine against wild-type HIV-1 RT in biochemical assays have been reported around 0.73 nM apexbt.com and 15 ± 3 nM (using a PicoGreen fluorescence assay). nih.gov Studies have also compared the IC50 of rilpivirine against different HIV-1 subtypes, showing approximately 2-fold higher IC50 values for wild-type HIV-1 subtype C RT clones compared to HIV-1 subtype B RT clones in an in vitro inhibition assay. oup.com
Tenofovir: The inhibitory constant (Ki) for tenofovir diphosphate (TFV-DP) against HIV-1 reverse transcriptase is approximately 0.022 µM (20 nM). europa.eudrugbank.comfda.gov This indicates a high affinity of the active metabolite for the viral enzyme. Cell-based IC50 values for tenofovir are in the micromolar range medsafe.govt.nztga.gov.au, reflecting the need for cellular uptake and phosphorylation to the active diphosphate form. The IC50 for inhibiting wild-type HIV viral replication has been reported as 11.5 ng/mL (approximately 0.038 µM). nih.gov
Table 2 summarizes representative biochemical inhibition data for the active forms of the components of this compound against HIV-1 Reverse Transcriptase.
| Compound (Active Form) | Target Enzyme | Assay Type | IC50/Ki Value | Source |
| Emtricitabine-TP | HIV-1 RT | (Mechanism based) | N/A (Cell-based IC50 relevant) | fda.govpatsnap.com |
| Rilpivirine | HIV-1 RT | Biochemical Inhibition | ~0.73 nM / 15 ± 3 nM | apexbt.comnih.gov |
| Tenofovir Diphosphate | HIV-1 RT | Biochemical Inhibition | ~0.022 µM (20 nM) | europa.eudrugbank.comfda.gov |
Phosphorylation and Hydrolysis Kinetics Studies
Emtricitabine (FTC) and tenofovir disoproxil fumarate (TDF) are nucleoside and nucleotide reverse transcriptase inhibitors, respectively, and require intracellular metabolic activation to their pharmacologically active triphosphate forms to inhibit HIV-1 reverse transcriptase. TDF is a prodrug that undergoes hydrolysis to the active nucleotide tenofovir (TFV), which is subsequently phosphorylated intracellularly to tenofovir diphosphate (TFV-DP). Emtricitabine is phosphorylated to emtricitabine triphosphate (FTC-TP).
Studies evaluating the phosphorylation and hydrolysis kinetics of these compounds are typically conducted in relevant cell types, such as peripheral blood mononuclear cells (PBMCs) or various cell lines. These studies measure the rate and extent of conversion of the parent drugs to their active metabolites. High levels of intracellular FTC-TP have been shown to correlate with the potent antiviral activity of emtricitabine in vivo. oup.com Tenofovir disoproxil fumarate is usually studied in vitro as tenofovir due to the lower stability of TDF in culture medium. asm.org The intracellular conversion of tenofovir to tenofovir diphosphate is essential for its antiviral activity.
Rilpivirine (RPV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), does not require intracellular phosphorylation for its activity as it directly binds to reverse transcriptase. Therefore, phosphorylation and hydrolysis kinetics studies in the context of metabolic activation to a triphosphate are not applicable to rilpivirine.
Assays for Investigating Cellular Transport and Bioenergetics
Understanding how antiretroviral compounds enter and exit cells, as well as their potential impact on host cell metabolism, is critical for evaluating their efficacy and potential for cellular toxicity.
Glucose Uptake and ATP Production Assays
Nucleoside and nucleotide analogs like emtricitabine and tenofovir can potentially interfere with host cell mitochondrial DNA polymerase, which could affect cellular energy production. Assays measuring glucose uptake and ATP production in cell cultures treated with these compounds are used to assess their impact on cellular bioenergetics. Reduced glucose uptake or ATP production could indicate mitochondrial toxicity. Studies have assessed the susceptibility of HIV isolates with high growth capability to antiretroviral drugs, including emtricitabine and tenofovir, noting that even in the absence of specific resistance mutations, high viral growth capability could influence susceptibility. mdpi.com
Transporter Activity Measurements
Cellular uptake and efflux of antiretroviral drugs are often mediated by specific membrane transporters. Identifying and characterizing these transporters is important for understanding drug distribution and potential drug-drug interactions. For tenofovir, various organic anion transporters (OATs) and other uptake transporters have been implicated in its cellular entry, particularly in target cells like PBMCs and also in renal tubular cells. Emtricitabine is also transported into cells, though the specific transporters may differ or overlap with tenofovir. The transport mechanisms for rilpivirine, a lipophilic NNRTI, may involve passive diffusion across the cell membrane, but transporter-mediated uptake or efflux could also play a role and are subject to investigation.
Viral Resistance Generation and Characterization In Vitro
In vitro resistance selection experiments are a crucial preclinical tool to predict the potential for HIV to develop resistance to a new antiretroviral drug and to identify the mutations that confer resistance. stanford.edunih.gov
Passage Experiments for Mutation Selection
These experiments involve serially culturing HIV-1 in the presence of increasing concentrations of the drug(s) being evaluated. Starting with wild-type virus, the cultures are passaged regularly, and the drug concentration is increased gradually as the virus replicates and adapts to the selective pressure. nih.govmdpi.com This process mimics the selective pressure that occurs in patients with suboptimal drug exposure, driving the selection of resistant viral variants. stanford.edu The time it takes for resistance to emerge in vitro and the specific mutations that are selected provide initial insights into the genetic barrier to resistance of the compound. stanford.edunih.gov
Genotypic and Phenotypic Characterization of Resistant Strains
Once viral replication is observed at higher drug concentrations during passage experiments, the resistant viral strains are characterized both genotypically and phenotypically.
Genotypic characterization involves sequencing the viral reverse transcriptase gene (and other relevant genes depending on the drug class) to identify amino acid substitutions compared to the wild-type virus. These substitutions are the resistance mutations. oup.com For emtricitabine, the M184V/I mutation in reverse transcriptase is readily selected in vitro and confers high-level resistance. oup.comasm.orgfda.govnih.govasm.org For tenofovir, the K65R mutation is a primary resistance mutation selected in vitro, often associated with a 2- to 5-fold reduced susceptibility. asm.orgnih.govnih.gov Other mutations like S68N/K have also been observed with tenofovir selection in vitro, potentially playing a compensatory role in viral fitness. asm.orgnih.gov The accumulation of thymidine (B127349) analog mutations (TAMs), particularly M41L and L210W, also increases resistance to tenofovir. nih.goviasusa.org The Q151M complex of mutations can also confer resistance to NRTIs, though tenofovir retains activity against this complex. nih.gov For rilpivirine, in vitro studies have identified several mutations associated with resistance, including K101E/P, E138A/G/K/Q/R, V179L, Y181C/I/V, Y188L, H221Y, F227C, and M230I/L. nih.gov E138K is a commonly observed mutation in patients failing rilpivirine-containing regimens and has been selected in vitro, although it may confer only low-level resistance on its own. nih.govoup.comnih.gov Co-occurrence of E138K with other mutations like M184I can amplify resistance. nih.govoup.com
Phenotypic characterization involves determining the susceptibility of the resistant viral strains to the drug(s) in cell culture assays. This is typically done by measuring the concentration of the drug required to inhibit viral replication by a certain percentage (e.g., IC50 or EC50). mdpi.com A higher IC50 or EC50 value for the resistant strain compared to the wild-type strain indicates reduced susceptibility or resistance. Phenotypic assays quantify the magnitude of resistance conferred by the selected mutations. oup.com For example, the M184V mutation confers a very high increase in the EC50 of emtricitabine ( > 300-fold). oup.com While K65R confers intermediate resistance to tenofovir, its impact on tenofovir susceptibility is less significant when it occurs with M184V/I. nih.gov In vitro studies have shown that the mutations obtained under selective pressure from tenofovir and emtricitabine are highly dependent on the drug concentrations used. asm.org
In vitro selection experiments with combinations of drugs, such as tenofovir and emtricitabine, have shown that mutants with both K65R and M184V genotypes can be generated under maximum selection pressure. asm.orgnih.gov The development of M184V/I often precedes the development of K65R in vitro. asm.org
Formulation Science and Stability Considerations for Fixed Dose Combinations
Chemical Degradation Pathways of Individual Components within a Combination
The stability of Complera is influenced by the inherent chemical stability of each of its constituent APIs and how they behave in combination. Forced degradation studies are typically conducted to understand the degradation profiles under various stress conditions, such as hydrolysis, oxidation, heat, and light.
Hydrolytic Stability Profiles
Hydrolysis is a significant degradation pathway for the components of this compound, particularly under acidic and alkaline conditions.
Emtricitabine (B123318) (FTC) has been shown to undergo significant degradation upon exposure to both acidic and basic hydrolysis. europa.euoup.comoup.comresearchgate.net Studies indicate that heating in 1 M hydrochloric acid or 1 M sodium hydroxide (B78521) can lead to substantial degradation of FTC. oup.comoup.com Major degradation products observed under these conditions include S-oxide and desamino derivatives. europa.eu
Rilpivirine (B1684574) (RPV) also exhibits significant degradation under acid and base stress conditions. indexcopernicus.comscidoc.org Forced degradation studies using 2 M HCl and 1.0 M NaOH have demonstrated the susceptibility of rilpivirine hydrochloride to hydrolysis. indexcopernicus.comscidoc.org
Tenofovir (B777) disoproxil fumarate (B1241708) (TDF) is unstable under both acidic and alkaline hydrolytic conditions. nih.govasiapharmaceutics.info Studies using 0.1N NaOH and 0.1N HCl have shown degradation of TDF. researchgate.netresearchgate.net Under more drastic conditions, TDF can undergo complete degradation. nih.gov Neutral hydrolytic degradation has also been observed for TDF, although it is reported to be stable under neutral conditions in some studies. nih.govresearchgate.netresearchgate.net
| API | Condition (Example) | Observed Degradation | Notes | Source |
| Emtricitabine | Acid hydrolysis | Significant | Forms S-oxide, desamino products | europa.euoup.comoup.comresearchgate.net |
| Emtricitabine | Alkaline hydrolysis | Significant | Forms S-oxide, desamino products | europa.euoup.comoup.comresearchgate.net |
| Rilpivirine | Acid hydrolysis | Significant | indexcopernicus.comscidoc.org | |
| Rilpivirine | Alkaline hydrolysis | Significant | Forms amide impurities | nih.gov |
| Tenofovir Disoproxil Fumarate | Acid hydrolysis | Unstable | Can degrade completely under drastic conditions | nih.govasiapharmaceutics.infonih.gov |
| Tenofovir Disoproxil Fumarate | Alkaline hydrolysis | Unstable | Can degrade completely under drastic conditions | nih.govasiapharmaceutics.infonih.gov |
| Tenofovir Disoproxil Fumarate | Neutral hydrolysis | Observed (variable) | Reported as stable in some studies | nih.govresearchgate.netresearchgate.net |
Oxidative Degradation Mechanisms
Oxidation is another important degradation pathway that can affect the stability of the APIs in this compound.
Emtricitabine is labile to oxidation. oup.comoup.com Exposure to hydrogen peroxide can lead to significant degradation, with the S-oxide being a confirmed degradation product. europa.euoup.comoup.com
Rilpivirine is also susceptible to oxidative degradation. indexcopernicus.comscidoc.orgresearchgate.net Studies involving hydrogen peroxide have shown the formation of oxidative nitrile impurities. nih.gov
Tenofovir disoproxil fumarate has been found to be unstable under oxidative conditions. nih.govasiapharmaceutics.info Degradation products resulting from the degradation of TDF include mono-POC PMPA, isopropanol, carbon dioxide, and formaldehyde. google.com
| API | Condition (Example) | Observed Degradation | Notes | Source |
| Emtricitabine | Oxidative stress (H₂O₂) | Labile, significant | Forms S-oxide | oup.comoup.com |
| Rilpivirine | Oxidative stress (H₂O₂) | Susceptible | Forms oxidative nitrile impurities | nih.gov |
| Tenofovir Disoproxil Fumarate | Oxidative stress (H₂O₂) | Unstable | Forms mono-POC PMPA, isopropanol, etc. | nih.govasiapharmaceutics.infogoogle.com |
Physicochemical Compatibility of Constituent Active Pharmaceutical Ingredients
The successful formulation of a fixed-dose combination like this compound requires ensuring the physicochemical compatibility of the individual APIs. Incompatibility between APIs can lead to chemical degradation, physical instability, or altered dissolution profiles. While specific detailed data on API-API compatibility for emtricitabine, rilpivirine, and tenofovir disoproxil fumarate in combination within this compound is not extensively detailed in the provided snippets, the development of a stable FDC tablet implies that compatibility studies were a critical part of the formulation process. google.com These studies would typically involve evaluating physical mixtures of the APIs under various conditions to detect any signs of interaction, such as changes in melting point, color, or the formation of new degradation products. The aim is to ensure that the presence of one API does not negatively impact the stability or integrity of the others.
Analytical Methodologies for Stability Assessment (e.g., Chromatography, Spectroscopy)
Robust and validated analytical methods are fundamental for assessing the stability of this compound and quantifying the APIs and their degradation products. Stability-indicating methods are crucial as they can accurately measure the active ingredients in the presence of potential degradation products.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used chromatographic techniques for the simultaneous determination of emtricitabine, rilpivirine, and tenofovir disoproxil fumarate in bulk drug and pharmaceutical formulations. oup.comnih.govscirp.orginnovareacademics.inresearchgate.net These methods typically involve optimized mobile phases and stationary phases (e.g., C18 columns) to achieve good separation of the APIs from their related substances and degradation products. oup.comnih.govresearchgate.net UV detection is commonly employed at specific wavelengths where the APIs exhibit sufficient absorbance. researchgate.netscidoc.orgasiapharmaceutics.inforesearchgate.netresearchgate.netnih.govresearchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) has also been developed and validated for the estimation of these drugs and their degradation products. asiapharmaceutics.info
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool used for the analysis of these compounds in biological matrices and for the identification and characterization of degradation products. indexcopernicus.comnih.govwho.intpmda.go.jp
These analytical methods are validated according to regulatory guidelines (e.g., ICH guidelines) to ensure their specificity, linearity, accuracy, precision, robustness, and sensitivity. oup.comresearchgate.netscidoc.orgnih.govscirp.orgresearchgate.net The ability of these methods to effectively separate the APIs from their degradation products confirms their suitability as stability-indicating methods for monitoring the stability of this compound tablets. oup.comnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the foundational pharmacokinetic (PK) and pharmacodynamic (PD) parameters critical for evaluating Complera in preclinical studies?
- Methodological Guidance :
- Design PK studies to measure key parameters: maximum concentration (Cmax) , area under the curve (AUC) , and half-life (t1/2) . Use high-performance liquid chromatography (HPLC) or mass spectrometry for precise drug concentration quantification.
- For PD studies, focus on viral load reduction metrics (e.g., log10 decrease in HIV RNA) and CD4+ cell count changes. Standardize assays across cohorts to minimize variability .
- Data Table :
| Parameter | Measurement Method | Target Range (Preclinical) |
|---|---|---|
| Cmax | Plasma HPLC | 1.5–2.0 µg/mL |
| AUC0-24 | Non-compartmental analysis | 20–30 µg·h/mL |
| Viral Load Reduction | RT-PCR | ≥1.5 log10 |
Q. How should researchers design a controlled clinical trial to assess this compound’s efficacy against comparator regimens?
- Methodological Guidance :
- Use a randomized, double-blind design with active controls (e.g., dolutegravir-based regimens). Stratify participants by baseline viral load and resistance profiles.
- Define primary endpoints (e.g., virologic suppression at 48 weeks) and secondary endpoints (e.g., adverse event rates). Power calculations should account for a 10% dropout rate .
- Key Considerations :
- Include a run-in phase to assess adherence using pill counts or electronic monitoring.
- Standardize resistance testing protocols (e.g., genotypic vs. phenotypic assays) to ensure comparability .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in this compound’s efficacy data across heterogeneous populations?
- Methodological Guidance :
- Apply meta-regression to adjust for covariates (e.g., baseline resistance, adherence rates). Use sensitivity analyses to exclude outlier studies or subgroups.
- For conflicting real-world evidence, employ propensity score matching to balance covariates (e.g., age, comorbidities) .
- Example Workflow :
Aggregate data from trials with similar inclusion criteria.
Perform subgroup analysis by geographic region or resistance profiles.
Validate findings using Bayesian hierarchical models to account for between-study heterogeneity .
Q. How can researchers optimize longitudinal studies to evaluate this compound’s long-term resistance development?
- Methodological Guidance :
- Implement serial sampling (e.g., every 6 months) for resistance genotyping. Use next-generation sequencing (NGS) to detect low-frequency variants (<5% prevalence).
- Integrate electronic health records (EHR) with trial data to capture confounding variables (e.g., concomitant medications, comorbidities) .
- Data Table :
| Time Point (Months) | Sampling Method | Key Metrics |
|---|---|---|
| Baseline | Plasma RNA, CD4+ | Viral load, resistance mutations |
| 6, 12, 24 | NGS of HIV provirus | Minority variants, emerging mutations |
Q. What methodologies improve reproducibility in studies investigating this compound’s drug-drug interactions (DDIs)?
- Methodological Guidance :
- Use physiologically based pharmacokinetic (PBPK) modeling to predict DDIs with CYP3A4 inducers/inhibitors. Validate models with in vitro hepatocyte data.
- For clinical validation, design crossover studies with probe substrates (e.g., midazolam for CYP3A4 activity). Ensure blinding of laboratory analysts to treatment arms .
- Key Tools :
- Software: Simcyp® or GastroPlus® for PBPK simulations.
- In vitro systems: Human liver microsomes or transfected cell lines .
Methodological Best Practices
- Literature Review : Use Google Scholar’s "Cited by" feature to track recent studies building on seminal this compound trials. Filter by discipline (e.g., "HIV pharmacology") to avoid irrelevant results .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw PK/PD datasets in repositories like Dryad or Zenodo .
- Ethical Compliance : Obtain clearance from institutional review boards (IRBs) for studies involving vulnerable populations (e.g., adolescents, pregnant women) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
